molecular formula C12H24O2 B14640551 Methyl 2-ethylnonanoate CAS No. 56682-35-0

Methyl 2-ethylnonanoate

Cat. No.: B14640551
CAS No.: 56682-35-0
M. Wt: 200.32 g/mol
InChI Key: WMRXZLMVHTVUNT-UHFFFAOYSA-N
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Description

Methyl 2-ethylnonanoate (C${12}$H${24}$O$_2$) is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl ester group attached to a nonanoic acid backbone with a 2-ethyl substituent. Its structure imparts unique physicochemical properties, including volatility, solubility, and odor profile, making it relevant in applications such as fragrances, flavorings, and solvents.

Properties

CAS No.

56682-35-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

methyl 2-ethylnonanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(5-2)12(13)14-3/h11H,4-10H2,1-3H3

InChI Key

WMRXZLMVHTVUNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethylnonanoate can be synthesized through the esterification of 2-ethylnonanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Methyl 2-ethylnonanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-ethylnonanoic acid and methanol. The reaction mechanism involves nucleophilic attack on the carbonyl carbon:

  • Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, enabling water to act as a nucleophile.

  • Base-mediated saponification : Hydroxide ions directly attack the carbonyl, forming a tetrahedral intermediate that decomposes into carboxylate and alcohol.

Key Observations :

  • Reaction rates depend on steric hindrance from the 2-ethyl branch, which slows nucleophilic attack compared to linear esters.

  • Hydrolysis products (2-ethylnonanoic acid) are precursors for biodiesel additives and surfactants .

Oxidation Pathways

Low- and high-temperature oxidation mechanisms have been studied for structurally similar esters, providing insights into this compound’s behavior:

Low-Temperature Oxidation (250–500 K)

  • Radical chain initiation : Abstraction of H-atoms from α-carbon positions generates peroxy radicals .

  • Isomerization : 1,5-H and 1,6-H shifts form hydroperoxides and cyclic ethers .

  • β-scission : C–C bond cleavage produces aldehydes (e.g., hexanal) and unsaturated esters (e.g., methyl propenoate) .

Experimental Data :

ProductRelative Yield (%)ConditionsSource
Methyl propenoate16CR=5.54, Tin=250°C
Hexanal100CR=5.54, Tin=250°C
Ethylene600 ppmCR=7.05, Equiv. Ratio=0.25

High-Temperature Oxidation (>800 K)

  • Dominated by pyrolysis and radical recombination.

  • Major products include CO, CO₂, and light alkenes (e.g., ethylene, propene) .

Transesterification

This compound participates in alcoholysis reactions, particularly in biodiesel production:

  • Reaction :
    C12H24O2+ROHRCOOR+CH3OH\text{C}_{12}\text{H}_{24}\text{O}_2+\text{ROH}\rightarrow \text{RCOOR}'+\text{CH}_3\text{OH}

  • Catalysts : Alkaline (e.g., K₂CO₃) or enzymatic systems enhance yields .

Optimized Conditions :

ParameterOptimal ValueEthyl Ester YieldSource
Temperature75°C86.2%
Catalyst (K₂CO₃)4% w/w2304 nM
Reaction Time60 min86.2%

Thermal Decomposition

At elevated temperatures (>600 K), this compound undergoes β-scission and radical-mediated fragmentation:

  • Primary pathways :

    • C–O bond cleavage to form 2-ethylnonanoic acid and methanol .

    • C–C bond rupture yielding shorter-chain esters (e.g., methyl hexanoate) and alkenes .

Key Products :

  • Unsaturated esters (e.g., methyl 2-propenoate) .

  • Cyclic ethers (e.g., ethylene oxide) .

Functionalization Reactions

The ester group enables further chemical modifications:

  • Reduction : Catalytic hydrogenation converts the ester to 2-ethylnonanol.

  • Aminolysis : Reaction with amines produces amides (e.g., 2-ethylnonanamide).

Stability and Reactivity Trends

  • Steric effects : The 2-ethyl branch reduces reactivity in nucleophilic substitutions compared to linear esters.

  • Electron-withdrawing effects : The ester carbonyl directs H-atom abstraction to α-carbon positions, favoring radical-driven pathways .

Scientific Research Applications

Methyl 2-ethylnonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.

Mechanism of Action

The mechanism of action of methyl 2-ethylnonanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the flavor and fragrance industry, its mechanism is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response. In biological systems, it may interact with cellular components, influencing metabolic pathways and physiological processes.

Comparison with Similar Compounds

The following analysis compares Methyl 2-ethylnonanoate with analogous esters in terms of structure, synthesis, properties, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
This compound C${12}$H${24}$O$_2$ 200.32 Branched chain (2-ethyl), methyl ester Synthetic; fragrances, solvents
2-Ethylhexyl isononanoate C${17}$H${34}$O$_2$ 270.45 Branched ester (iso-chain), 2-ethylhexyl group Cosmetics, plasticizers
Ethyl 2-cyano-3-methylnonanoate C${13}$H${23}$NO$_2$ 225.33 Cyano group, branched chain Pharmaceutical intermediates
Methyl shikimate C${8}$H${12}$O$_5$ 188.18 Cyclic ester, hydroxyl groups Natural (plant resin), medicinal
Sandaracopimaric acid methyl ester C${21}$H${32}$O$_2$ 316.48 Diterpene backbone, methyl ester Natural resin component




Key Observations :

  • Branching: this compound and 2-ethylhexyl isononanoate share branching, which reduces melting points and enhances solubility in nonpolar matrices compared to linear esters .
  • Functional Groups: The cyano group in Ethyl 2-cyano-3-methylnonanoate introduces polarity and reactivity, enabling participation in nucleophilic reactions, unlike this compound’s inert ester group .
  • Natural vs. Synthetic: Methyl shikimate and sandaracopimaric acid methyl ester are naturally occurring in plant resins, whereas this compound is typically synthetic .
Physicochemical Properties
  • Volatility: this compound’s molecular weight (200.32 g/mol) suggests moderate volatility, comparable to 2-methoxyethyl nonanoate (216.32 g/mol) .
  • Solubility: Branched esters like this compound exhibit higher solubility in organic solvents than linear analogs (e.g., methyl palmitate in ) due to reduced crystallinity .
  • Odor Profile: Branched esters are favored in fragrances for their fruity or floral notes, contrasting with diterpene esters (e.g., communic acid methyl esters in ), which have resinous or woody odors .

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